molecular formula C12H17NO4S B1395899 N-Succinimidyl-S-acetylthiohexanoate CAS No. 874743-76-7

N-Succinimidyl-S-acetylthiohexanoate

Cat. No.: B1395899
CAS No.: 874743-76-7
M. Wt: 271.33 g/mol
InChI Key: XBOBZHVPMJFNAM-UHFFFAOYSA-N
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Description

N-Succinimidyl-S-acetylthiohexanoate is a chemical compound widely used in bioconjugation and protein modification. It is known for its ability to introduce sulfhydryl groups into proteins and other amine-containing molecules in a protected form. This compound is particularly valuable in the field of biochemistry and molecular biology for its role in facilitating the formation of stable amide bonds and enabling heterobifunctional crosslinking strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyl-S-acetylthiohexanoate is synthesized through a series of chemical reactions involving the esterification of succinic anhydride with N-hydroxysuccinimide (NHS) to form N-succinimidyl succinate. This intermediate is then reacted with S-acetylthiohexanoic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and purification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in powder form and stored under nitrogen to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl-S-acetylthiohexanoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing NHS as a by-product. The compound can also undergo deprotection reactions to expose the sulfhydryl group, which can then participate in disulfide bond formation .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Succinimidyl-S-acetylthiohexanoate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.

    Biology: Facilitates the modification of proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.

    Industry: Utilized in the production of biosensors and biofunctional materials

Mechanism of Action

N-Succinimidyl-S-acetylthiohexanoate exerts its effects by reacting with primary amines to form stable amide bonds. The compound contains an NHS ester, which facilitates the formation of these bonds. Upon treatment with hydroxylamine, the acetylthio group is deprotected to expose a free sulfhydryl group. This sulfhydryl group can then participate in further conjugation reactions, such as forming disulfide bonds with other sulfhydryl-containing molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl-S-acetylthioacetate: Similar in structure and function, used for introducing sulfhydryl groups into proteins.

    Traut’s Reagent: Another reagent for introducing sulfhydryl groups, but with different reaction conditions.

Properties

IUPAC Name

S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOBZHVPMJFNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703884
Record name Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874743-76-7
Record name Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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